
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid is a type of heterocyclic compound that contains a 1,2,4-triazole ring . It has a molecular formula of C8H6N4O2 and a molecular weight of 190.159 .
Synthesis Analysis
There are various methods for synthesizing 1,2,4-triazole derivatives. For instance, one study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones . Another study synthesized a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids .
Molecular Structure Analysis
The molecular structure of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Chemical Reactions Analysis
1,2,4-Triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(1H-1,2,4-Triazol-1-yl)nicotinic acid include a density of 1.5±0.1 g/cm3, boiling point of 498.1±55.0 °C at 760 mmHg, and a flash point of 255.1±31.5 °C .
Applications De Recherche Scientifique
Anticancer Activity
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown promising cytotoxic activities against various human cancer cell lines, including MCF-7 (breast cancer), Hela (cervical cancer), and A549 (lung cancer) cells . The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making these derivatives significant in cancer research.
Selectivity and Safety
The safety profile of these compounds is also a critical aspect of their application. Studies have indicated that most synthesized derivatives of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid have proper selectivity, targeting cancerous cells while sparing normal cells . This selectivity is crucial for reducing side effects and improving patient outcomes in chemotherapy.
Molecular Docking Studies
Molecular docking studies are performed to understand the interaction and binding modes of these derivatives within the binding pocket of target enzymes or receptors. This helps in elucidating the mechanism of action and can guide the design of more effective anticancer drugs .
Structural Optimization for Drug Development
The structural features of 5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid make it a valuable scaffold for the development of new drugs. Researchers use this compound as a platform for structural optimization, aiming to design more selective and potent molecules for various therapeutic applications .
Pharmacophore Features
The triazole ring present in these compounds is known for its pharmacophore features, which are essential for the drug’s biological activity. It allows for the formation of hydrogen bonds and improves the drug-like properties of the molecules .
Synthesis of Novel Derivatives
The compound serves as a starting point for the synthesis of a wide range of novel derivatives. These derivatives are then screened for various biological activities, not limited to anticancer properties but also including antibacterial, antiviral, and anti-inflammatory activities .
Orientations Futures
The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .
Propriétés
IUPAC Name |
5-(1,2,4-triazol-1-ylmethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-8(13)7-2-1-6(14-7)3-11-5-9-4-10-11/h1-2,4-5H,3H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVLSHLTXQLXVJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CN2C=NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1H-1,2,4-Triazol-1-ylmethyl)-2-furoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

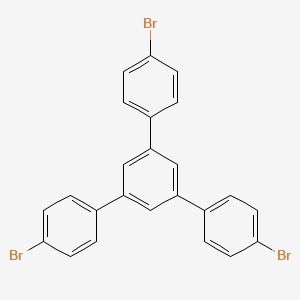
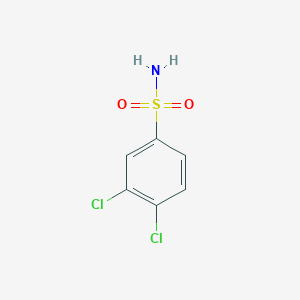
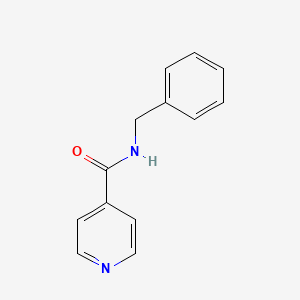


![2',3'-dihydro-2H,5H-spiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B1296855.png)
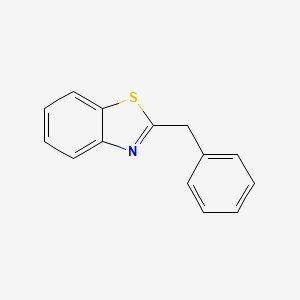
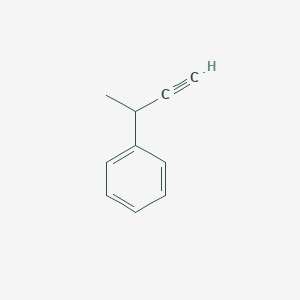
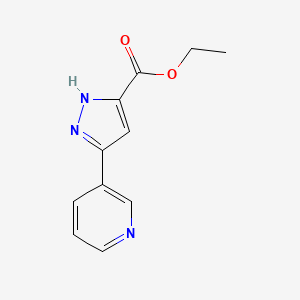
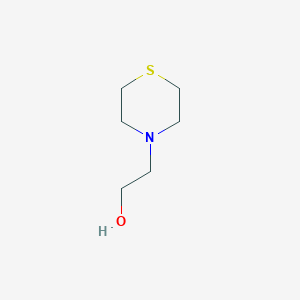
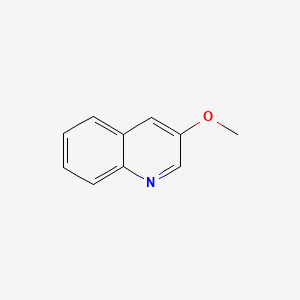
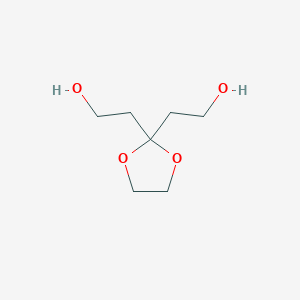
![2,3,4,5-Tetrahydro-1H-benzo[B][1,4]diazepine](/img/structure/B1296865.png)
![Oxo[2-(propionylamino)phenyl]acetic acid](/img/structure/B1296869.png)